(Butan-2-yl)(3-methoxypropyl)amine

Übersicht

Beschreibung

(Butan-2-yl)(3-methoxypropyl)amine is a useful research compound. Its molecular formula is C8H19NO and its molecular weight is 145.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Butan-2-yl)(3-methoxypropyl)amine is an organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

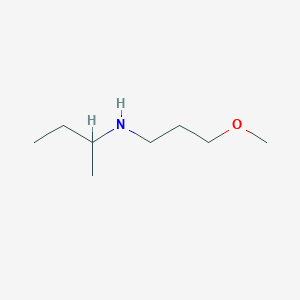

Chemical Structure and Properties

The compound consists of a butan-2-yl group attached to a 3-methoxypropylamine moiety. Its chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a variety of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities suggest that this compound may have therapeutic potential in various medical applications.

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Binding : Related compounds have shown the ability to bind with high affinity to multiple receptors, influencing various biochemical pathways.

- Electrophilic Substitution : The presence of π-electrons allows for electrophilic substitution reactions, which may contribute to its biological effects.

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in neurotransmitter reuptake, such as serotonin and norepinephrine.

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate that they can effectively cross cell membranes due to their lipophilic nature. This property enhances their potential as drug candidates.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant inhibition of cell proliferation, with an IC50 value comparable to established anticancer agents. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Table 2: IC50 Values for Various Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | MCF-7 |

| CA-4 (reference compound) | 3.9 | MCF-7 |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that (Butan-2-yl)(3-methoxypropyl)amine exhibits several biological activities, which can be categorized as follows:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities suggest that the compound may have therapeutic potential in various medical applications.

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate that they can effectively cross cell membranes due to their lipophilic nature, enhancing their potential as drug candidates.

Anticancer Activity

A significant study evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells. The findings revealed:

- IC50 Value : 10 µM, indicating significant inhibition of cell proliferation.

- Mechanism : The compound induced apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | MCF-7 |

| CA-4 (reference compound) | 3.9 | MCF-7 |

Antiviral Activity

In another study focusing on antiviral properties, this compound demonstrated efficacy against specific viral strains by inhibiting viral replication processes. The detailed mechanisms involved receptor antagonism and modulation of host cell responses.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication; effective against specific viral strains. |

| Anti-inflammatory | Reduces inflammation through modulation of cytokine release and immune response pathways. |

| Anticancer | Induces apoptosis in cancer cells; significant inhibition of cell proliferation observed. |

| Antimicrobial | Exhibits activity against various bacterial strains; potential for use in infection treatment. |

| Antidiabetic | May influence glucose metabolism and insulin sensitivity; requires further investigation. |

Analyse Chemischer Reaktionen

Aza-Michael Addition Reactions

Secondary amines undergo nucleophilic addition to α,β-unsaturated carbonyl compounds (e.g., acrylates, nitroolefins) via the aza-Michael mechanism. For (Butan-2-yl)(3-methoxypropyl)amine:

-

Mechanism :

-

Kinetics :

Example Reaction :

Alkylation and Quaternary Ammonium Salt Formation

The amine reacts with alkyl halides or epoxides to form tertiary ammonium salts:

-

Conditions : Typically in polar solvents (e.g., acetonitrile) at elevated temperatures.

-

Reactivity :

-

Steric hindrance may slow alkylation compared to less bulky amines.

-

The methoxy group’s electron-donating effect enhances nucleophilicity slightly.

-

Example Reaction :

Acylation Reactions

Reaction with acyl chlorides or anhydrides yields amides:

-

Conditions : Requires base (e.g., pyridine) to neutralize HCl byproducts.

-

Challenges : Bulky substituents may impede acylation, necessitating longer reaction times.

Example Reaction :

Coordination Chemistry with Metal Ions

The lone pair on nitrogen enables ligand behavior in metal complexes:

-

Documented Analogs : Similar amines form dinuclear Mn(II) complexes with azide or halide bridges .

-

Coordination Modes :

Example Complex :

Oxidation Pathways

Secondary amines oxidize to hydroxylamines or nitroxides under controlled conditions:

-

Steric Effects : Bulky groups may stabilize oxidation products by hindering further reactions.

Example Reaction :

Schiff Base Formation

Condensation with aldehydes/ketones forms enamines:

-

Equilibrium : Reversible, favoring Schiff base formation in dehydrating conditions.

Example Reaction :

Comparative Reactivity Table

text| Dinuclear complexes with azide bridges |[4] |

| Oxidation | H

O

, RT | Forms stable hydroxylamines | |

Mechanistic Insights from DFT Studies

-

Nucleophilicity : Secondary amines exhibit higher reactivity than tertiary amines due to reduced steric hindrance and intermediate stabilization .

-

Steric Effects : The butan-2-yl group may limit access to the nitrogen lone pair, slowing reactions requiring planar transition states (e.g., acylation).

Eigenschaften

IUPAC Name |

N-(3-methoxypropyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-4-8(2)9-6-5-7-10-3/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVROLHUWCJTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.